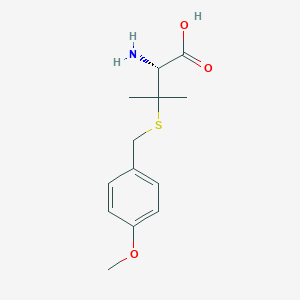

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPBNWZZMNQAD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Properties and Strategic Applications of H-β,β-Dimethyl-L-cys(pmeobzl)-OH

An In-depth Technical Guide:

Introduction

In the intricate field of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures with high fidelity.[1] H-β,β-Dimethyl-L-cys(pmeobzl)-OH, a protected derivative of L-penicillamine, stands out as a critical building block for researchers. This compound uniquely combines the structural rigidity imparted by the gem-dimethyl groups of penicillamine with the versatile p-methoxybenzyl (pMeOBzl or PMB) thiol protecting group.[2][3]

The penicillamine backbone itself is a derivative of the proteinogenic amino acid cysteine and is known to introduce conformational constraints that can enhance peptide stability and resistance to enzymatic degradation.[2][4] The protection of its highly nucleophilic and easily oxidized thiol group is mandatory during peptide synthesis to prevent unwanted disulfide formation and other side reactions.[5][6] The pMeOBzl group offers a robust yet selectively cleavable mask, providing essential orthogonality for complex synthetic strategies.[7][8]

This guide provides an in-depth exploration of the chemical properties, synthesis, deprotection strategies, and applications of H-β,β-Dimethyl-L-cys(pmeobzl)-OH. It is designed to serve as a technical resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in peptide research and drug development.

Section 1: Compound Identification and Physicochemical Properties

H-β,β-Dimethyl-L-cys(pmeobzl)-OH is a non-proteinogenic amino acid derivative where the thiol side chain of L-penicillamine is protected as a p-methoxybenzyl thioether.

Chemical Structure

Caption: Chemical structure of H-β,β-Dimethyl-L-cys(pmeobzl)-OH.

Compound Identifiers

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid[] |

| Synonyms | L-Pen(pMeOBzl)-OH, H-Pen(Mob)-OH, 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine[3][] |

| CAS Number | 387868-34-0[3][][10] |

| Molecular Formula | C₁₃H₁₉NO₃S[3][] |

| Molecular Weight | 269.34 g/mol [3][] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White powder | [3][] |

| Melting Point | 163-171 °C | [3][] |

| Optical Rotation | [α]D²⁰ = +56 ± 2º (c=1 in Acetic Acid) | [3] |

| Storage | 2-8 °C, protected from light and moisture | [3][] |

Section 2: The p-Methoxybenzyl (pMeOBzl) Thiol Protecting Group

The selection of a thiol protecting group is a critical decision in peptide synthesis, governed by the need for stability during chain elongation and selective removal under conditions that do not compromise the integrity of the final peptide.[2][11]

Rationale for Thiol Protection

The cysteine (and penicillamine) thiol group is one of the most reactive functionalities in amino acids. Without protection, it is susceptible to:

-

Oxidation: Easily forms disulfide bridges, leading to undesired dimers or oligomers.[6]

-

Alkylation: Can react with carbocations generated during the cleavage of other protecting groups (e.g., Boc or Trt).

-

Racemization: Can promote base-catalyzed epimerization, particularly when it is the C-terminal residue.[11]

The pMeOBzl group provides a robust shield against these reactions. Its key feature is the methoxy substituent on the benzyl ring, which renders it electron-rich. This electronic property is the basis for its unique deprotection chemistry compared to the standard, more acid-stable benzyl (Bzl) group.[7][8]

Caption: Orthogonal deprotection pathways for the PMB group.

Section 3: Synthesis and Deprotection Protocols

3.1 Protection: Synthesis of H-β,β-Dimethyl-L-cys(pmeobzl)-OH

The most common method for installing the pMeOBzl group onto the thiol is a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[8]

Expert Insight: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is preferred to prevent side reactions with the p-methoxybenzyl chloride reagent. The reaction is typically performed in a polar aprotic solvent like DMF to ensure solubility of the starting amino acid.

Step-by-Step Protocol: S-p-Methoxybenzylation

-

Dissolution: Dissolve L-penicillamine in an aqueous basic solution (e.g., 1M NaOH) or a mixture of DMF and an organic base (e.g., DIEA).

-

Reagent Addition: Cool the solution to 0 °C. Add p-methoxybenzyl chloride (PMB-Cl), typically 1.0-1.2 equivalents, dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Acidify the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Workflow for the synthesis of H-Pen(pMeOBzl)-OH.

3.2 Deprotection Strategies: Unmasking the Thiol

The utility of the pMeOBzl group lies in its susceptibility to removal under conditions orthogonal to many other protecting groups used in peptide synthesis.

This method is highly selective for electron-rich benzyl ethers like PMB and will not affect standard benzyl (Bzl) or acid-labile (e.g., Boc, Trt) groups. The reagent of choice is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

Mechanism Insight: The reaction proceeds via a charge-transfer complex between the electron-rich PMB ring and the electron-deficient DDQ. This facilitates a single-electron transfer, generating a resonance-stabilized benzylic carbocation. Subsequent hydrolysis in the presence of water releases the free thiol and p-methoxybenzaldehyde as a byproduct.[7]

Step-by-Step Protocol: DDQ-Mediated Deprotection

-

Dissolution: Dissolve the PMB-protected peptide in a suitable solvent, typically dichloromethane (DCM) containing a small amount of water (e.g., DCM/H₂O 98:2).

-

Reagent Addition: Add DDQ (1.1-1.5 equivalents) portion-wise at 0 °C. The solution will typically turn dark green or brown, indicating the formation of the charge-transfer complex.

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

-

Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃), until the color dissipates.

-

Workup & Purification: Perform an aqueous workup to remove byproducts. The crude peptide is then purified by standard methods such as reverse-phase HPLC.

This is the most common deprotection method in the context of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. The pMeOBzl group is cleaved by strong acids like trifluoroacetic acid (TFA).[11][12]

Trustworthiness through Self-Validation: The success of acidolytic cleavage relies on efficiently trapping the highly reactive p-methoxybenzyl carbocation that is released. Failure to do so can lead to re-alkylation of the desired thiol or modification of other sensitive residues like tryptophan. Therefore, a "cleavage cocktail" containing scavengers is essential.[11]

-

Triisopropylsilane (TIS): An excellent carbocation scavenger that irreversibly reduces the cation to p-methoxytoluene.[11]

-

Water: Helps with the solubility of the peptide and participates in hydrolysis.

-

Ethanedithiol (EDT): Helps maintain a reducing environment to prevent oxidation of the newly freed thiol.

Step-by-Step Protocol: TFA Cleavage from Solid Support

-

Resin Preparation: Wash the peptide-bound resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Cocktail Preparation: Prepare a fresh cleavage cocktail. A common formulation is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum and purify by HPLC.

Summary of Deprotection Methods

| Method | Reagents | Key Advantages | Common Applications |

| Oxidative | DDQ, DCM/H₂O | High orthogonality; leaves acid-labile groups intact. | Solution-phase synthesis; selective deprotection on-resin. |

| Acidolytic | TFA, Scavengers (TIS, H₂O) | Concurrent deprotection with most other side-chain groups in Fmoc-SPPS. | Final cleavage step in solid-phase peptide synthesis. |

Section 4: Applications in Research and Development

4.1 Solid-Phase Peptide Synthesis (SPPS)

H-β,β-Dimethyl-L-cys(pmeobzl)-OH (or its N-Fmoc protected version) is a valuable building block for incorporating penicillamine into peptide sequences.

Causality in Experimental Choice: Researchers choose penicillamine over cysteine to:

-

Introduce Conformational Rigidity: The gem-dimethyl groups restrict bond rotation around the Cα-Cβ bond, forcing the peptide backbone into a more defined conformation. This is crucial for designing potent and selective analogs of bioactive peptides.[2]

-

Enhance Metabolic Stability: The steric bulk can shield adjacent peptide bonds from proteolytic cleavage, increasing the in vivo half-life of the peptide therapeutic.[2]

-

Modulate Biological Activity: The substitution of penicillamine for cysteine in peptides like oxytocin and vasopressin has been shown to convert agonists into antagonists, a critical strategy in drug design.[13]

Caption: Incorporation of Fmoc-Pen(pMeOBzl)-OH in an SPPS cycle.

4.2 Precursor in Medicinal Chemistry

Beyond standard peptides, the compound is a vital intermediate for synthesizing complex, biologically active molecules. The protected thiol allows for selective chemistry to be performed on the free N-terminus or C-terminus without interference. Once other modifications are complete, the pMeOBzl group can be removed to unmask the thiol for subsequent reactions, such as:

-

Chelation Therapy Agents: The parent D-penicillamine is an FDA-approved chelating agent for Wilson's disease (copper poisoning).[14] This derivative allows for the synthesis of novel, targeted chelators.[3]

-

Antioxidant Research: The thiol group is a potent antioxidant. This protected precursor enables the creation of pro-drugs or targeted delivery systems that release the active thiol at a specific site.[3]

-

Disulfide Bridging: Following selective deprotection, the thiol can be oxidized to form a disulfide bond with another cysteine or penicillamine residue, creating cyclic peptides with enhanced stability and activity.[6]

Conclusion

H-β,β-Dimethyl-L-cys(pmeobzl)-OH is more than a simple amino acid derivative; it is a strategic tool for chemists and drug developers. Its chemical properties are defined by the interplay between the sterically demanding penicillamine core and the versatile p-methoxybenzyl protecting group. The ability to deprotect the thiol under either oxidative or strongly acidic conditions provides essential flexibility in complex synthetic campaigns. By enabling the controlled incorporation of the conformationally rigid penicillamine residue, this compound empowers researchers to design and synthesize novel peptides and small molecules with enhanced stability, selectivity, and therapeutic potential. A thorough understanding of its behavior, particularly its deprotection kinetics and the necessity of appropriate scavengers, is critical to leveraging its full potential in the laboratory.

References

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.

-

Fairweather, J. K., & Pires, E. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

-

Scicell. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

Fiveable. (n.d.). p-methoxybenzyl (pmb) Definition. Organic Chemistry II Key Term.

-

BenchChem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).

-

Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

-

Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.

-

Vázquez, E., & Van der Donk, W. A. (2019). Protecting Groups in Peptide Synthesis. PubMed.

-

Johnston, J. N. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

-

The Merck Index. (n.d.). Penicillamine.

-

Flegel, M., & Hruby, V. J. (1975). Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. Journal of Medicinal Chemistry, 18(10), 1020-1022.

-

BOC Sciences. (n.d.). S-4-Methoxybenzyl-L-penicillamine.

-

Chem-Impex. (n.d.). S-4-Methoxybenzyl-L-penicillamine.

-

Jilani, T., & Asrress, K. N. (2025). Penicillamine. StatPearls - NCBI Bookshelf.

-

Chutai Biotech. (n.d.). H-Beta,beta-dimethyl-l-cys(pmeobzl)-oh.

-

Bachem. (2021). Cysteine Derivatives.

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Penicillamine [drugfuture.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. bachem.com [bachem.com]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. total-synthesis.com [total-synthesis.com]

- 10. This compound - 楚肽生物科技 [apeptides.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 13. Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of H-Pen(pMeOBzl)-OH for Advanced Research Applications

This guide provides a comprehensive overview and detailed protocols for the synthesis of S-(p-methoxybenzyl)-L-penicillamine, commonly abbreviated as H-Pen(pMeOBzl)-OH. This specialized amino acid derivative is a critical building block for researchers and drug development professionals, particularly in the field of peptide-based therapeutics. Its unique structural features, including the sterically hindered thiol group protected by a p-methoxybenzyl group, make it an invaluable tool for introducing conformational constraints and modulating the biological activity of peptides.[1][2] This document will delve into the strategic considerations behind its synthesis, provide detailed step-by-step protocols, and outline the necessary characterization to ensure the final product's integrity.

Introduction: The Strategic Importance of H-Pen(pMeOBzl)-OH

Penicillamine, a non-proteinogenic amino acid, is structurally analogous to cysteine but features two methyl groups on the β-carbon.[1] This gem-dimethyl substitution imparts significant steric hindrance, which can influence peptide conformation and enhance metabolic stability when incorporated into a peptide chain. The thiol group of penicillamine, like that of cysteine, is highly reactive and requires robust protection during peptide synthesis to prevent unwanted side reactions, such as oxidation to disulfides.

The p-methoxybenzyl (pMeOBzl or PMB) group serves as an effective and widely used protecting group for the thiol functionality. Its stability under various reaction conditions, coupled with well-defined methods for its removal, makes it a preferred choice in many synthetic strategies.[3] H-Pen(pMeOBzl)-OH, with its free amino group and protected thiol, is a versatile building block, especially in solid-phase peptide synthesis (SPPS), where it allows for the controlled assembly of complex peptide sequences.[2][3]

Synthetic Strategy: A Two-Step Approach

The most common and reliable route to obtaining H-Pen(pMeOBzl)-OH involves a two-step process. This strategy prioritizes the protection of the more reactive thiol group first, followed by the introduction and subsequent selective removal of a temporary protecting group on the α-amino group. This ensures high yields and minimizes the formation of side products.

Caption: Synthetic workflow for H-Pen(pMeOBzl)-OH.

The rationale for this approach is rooted in the principles of orthogonal protection. The pMeOBzl group is stable to the mildly acidic conditions required to remove the tert-butyloxycarbonyl (Boc) group, allowing for the selective deprotection of the α-amino group, yielding the desired final product.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of H-Pen(pMeOBzl)-OH.

Step 1: Synthesis of S-(p-methoxybenzyl)-L-penicillamine (Direct S-Alkylation)

This procedure details the direct S-alkylation of L-penicillamine with p-methoxybenzyl chloride.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| L-Penicillamine | 149.21 g/mol | 1.0 | (e.g., 10.0 g) |

| p-Methoxybenzyl chloride | 156.61 g/mol | 1.1 | (e.g., 11.2 g) |

| Sodium Hydroxide (NaOH) | 40.00 g/mol | 2.2 | (e.g., 5.9 g) |

| Deionized Water | - | - | (e.g., 200 mL) |

| Diethyl Ether | - | - | For extraction & washing |

| Hydrochloric Acid (HCl) | - | - | For pH adjustment |

Procedure:

-

Dissolution of L-Penicillamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-penicillamine in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10°C. This deprotonates the thiol and carboxylic acid groups, activating the thiol for nucleophilic attack.

-

Addition of Alkylating Agent: Slowly add p-methoxybenzyl chloride to the reaction mixture. The reaction is typically stirred at room temperature for several hours or overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted p-methoxybenzyl chloride and other organic impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

-

Drying: Dry the purified product under vacuum to yield H-Pen(pMeOBzl)-OH as a white solid.

Alternative Route: Via N-Boc Protection and Deprotection

For applications requiring an intermediate with both amino and thiol groups protected, the following steps are employed. This route is also common as Boc-Pen(pMeOBzl)-OH is a commercially available starting material for many researchers.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| H-Pen(pMeOBzl)-OH | 269.36 g/mol | 1.0 | (e.g., 10.0 g) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.1 | (e.g., 8.9 g) |

| Triethylamine (TEA) | 101.19 g/mol | 1.2 | (e.g., 4.5 mL) |

| Dichloromethane (DCM) | - | - | (e.g., 100 mL) |

Procedure:

-

Suspension of Starting Material: Suspend H-Pen(pMeOBzl)-OH in dichloromethane.

-

Addition of Base: Add triethylamine to the suspension to act as a base.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up:

-

Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Pen(pMeOBzl)-OH.

-

-

Purification: The crude product can be purified by flash chromatography on silica gel.

Materials and Reagents:

| Reagent/Material | Moles (Equivalents) | Amount |

| Boc-Pen(pMeOBzl)-OH | 1.0 | (e.g., 10.0 g) |

| Trifluoroacetic Acid (TFA) | Excess | (e.g., 50 mL of 25-50% solution) |

| Dichloromethane (DCM) | - | (e.g., 50-150 mL) |

| Diethyl Ether (cold) | - | For precipitation |

Procedure:

-

Dissolution: Dissolve Boc-Pen(pMeOBzl)-OH in dichloromethane.

-

Deprotection: Add a solution of trifluoroacetic acid in dichloromethane (typically 25-50% v/v) to the dissolved starting material.

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Isolation:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

-

Conversion to Free Amine (Optional): The TFA salt can be converted to the free amine by dissolving it in a minimal amount of water and adjusting the pH to neutral with a mild base (e.g., ammonium hydroxide or a saturated solution of sodium bicarbonate), followed by extraction or precipitation.

-

Drying: Dry the final product under vacuum.

Characterization and Validation

To ensure the identity and purity of the synthesized H-Pen(pMeOBzl)-OH, a combination of analytical techniques should be employed.

Physicochemical Properties:

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid[] |

| Molecular Formula | C₁₃H₁₉NO₃S[] |

| Molecular Weight | 269.36 g/mol [][5] |

| Appearance | White powder[] |

| Melting Point | 163-171 °C[] |

| CAS Number | 387868-34-0[5] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected protons. Key signals to look for include the aromatic protons of the p-methoxybenzyl group, the singlet for the methoxy protons, the protons of the penicillamine backbone, and the characteristic singlets for the gem-dimethyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.[6][7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

Caption: Workflow for product purification and characterization.

Conclusion

The synthesis of H-Pen(pMeOBzl)-OH is a critical process for researchers engaged in the chemical biology and medicinal chemistry of peptides. The protocols outlined in this guide provide a robust framework for the preparation and validation of this important building block. By understanding the rationale behind the synthetic strategy and diligently applying the detailed experimental procedures, scientists can confidently produce high-quality H-Pen(pMeOBzl)-OH for their research endeavors. The strategic use of this and other protected amino acids continues to be a cornerstone of modern peptide science, enabling the development of novel therapeutics with enhanced properties.[2]

References

-

Kumar, C. G., Anusooya, S., Katuri, J. V. P., Arumugam, M., Rajulu, G. G., Ganesh, S., & Karthik, C. S. (2025). An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00865D. Available from: [Link]

-

Wiley-VCH. (2008). Supporting Information. Available from: [Link]

-

MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

Human Metabolome Database. [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl₃, experimental) (HMDB0003352). Available from: [Link]

-

Alichem. S-4-Methoxybenzyl-L-penicillamine. Available from: [Link]

-

MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available from: [Link]

-

Chem-Impex International. S-4-Methoxybenzyl-L-penicillamine. Available from: [Link]

-

MDPI. (2022). Production, Purification, and Characterization of a Novel Cysteine-Rich Anticoagulant from the Medicinal Leech and the Functional Role of Its C-Terminal Motif. International Journal of Molecular Sciences. Available from: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

-

ResearchGate. (2023). Purification and characterization of a novel immunoregulatory peptide from Sipunculus nudus L. protein. Food Science & Nutrition. Available from: [Link]

Sources

- 1. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of S-(p-methoxybenzyl)-β,β-dimethyl-L-cysteine

Introduction: The Structural Significance of a Protected Penicillamine

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is a cornerstone of success. S-(p-methoxybenzyl)-β,β-dimethyl-L-cysteine, systematically known as H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH or L-Pen(Mob)-OH, is a protected form of L-penicillamine. Penicillamine, a trifunctional amino acid featuring a thiol, an amine, and a carboxylic acid, is notable for its gem-dimethyl substituents on the beta-carbon[1]. This structural feature imparts unique conformational constraints and steric bulk compared to its cysteine analog.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with a clear understanding of the molecule's architecture.

dot

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃S | [2] |

| Molecular Weight | 269.36 g/mol | [3] |

| IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | [2] |

| Appearance | White powder | [2] |

Mass Spectrometry Analysis: A Predictive Overview

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of thermally labile and polar molecules like protected amino acids. The analysis provides a precise mass measurement, confirming the elemental composition.

Predicted Mass Spectrum Data

In positive ion mode (ESI+), the molecule is expected to be detected as its protonated form, [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (typically within 5 ppm).

| Ion Species | Calculated m/z | Predicted Observation |

| [M+H]⁺ | 270.1164 | The base peak or a highly abundant ion, confirming the molecular weight. |

| [M+Na]⁺ | 292.0983 | A common adduct, often observed at lower intensity. |

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). The most probable fragmentation pathway involves the cleavage of the C-S bond, driven by the exceptional stability of the resulting p-methoxybenzyl carbocation. This fragmentation provides a definitive signature for the protecting group.

dot

Caption: Workflow for structural verification.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: The goal is to gently ionize the molecule without fragmentation to determine its molecular weight. ESI is the method of choice for polar, non-volatile compounds. The solvent system is chosen to ensure solubility and promote efficient ionization while being volatile enough to be removed in the source.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the molecule, enhancing the signal in positive ion mode.[4]

-

Vortex to ensure complete dissolution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[4]

-

-

Instrument Parameters (Typical):

-

Ionization Mode: ESI Positive (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 10-20 psi.

-

Scan Range: m/z 100-500.

-

-

Data Acquisition:

-

Acquire a full scan spectrum to identify the [M+H]⁺ ion.

-

For MS/MS, select the [M+H]⁺ ion (m/z 270.1) as the precursor and apply collision energy (typically 10-30 eV) to induce fragmentation.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: This protocol aims to obtain high-resolution spectra to identify all proton and carbon environments. The choice of deuterated solvent is critical; it must dissolve the sample without contributing interfering signals. DMSO-d₆ is often an excellent choice for amino acids due to its ability to dissolve polar compounds and reveal exchangeable protons (NH, OH).

-

Sample Preparation:

-

Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound into a clean, dry NMR tube.[5]

-

Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Parameters (Typical for a 400-500 MHz spectrometer):

-

Spectra: ¹H (Proton) and ¹³C (Carbon), along with 2D experiments like COSY and HSQC if further structural elucidation is needed.

-

Temperature: 298 K (25 °C).

-

Reference: The residual solvent peak is typically used for calibration (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the broadband proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Conclusion: A Unified Spectroscopic Signature

The structural verification of this compound is achieved through the synergistic interpretation of MS and NMR data. Mass spectrometry confirms the precise molecular weight and elemental formula, with the key m/z 121 fragment validating the presence of the S-p-methoxybenzyl moiety. NMR spectroscopy provides the definitive structural map, where the unique singlet signals for the gem-dimethyl groups, the alpha-proton, and the methylene bridge, combined with the characteristic pattern of the p-methoxyphenyl group, leave no ambiguity. Together, these techniques provide a robust, self-validating system for ensuring the identity and purity of this critical synthetic building block, empowering researchers in their pursuit of novel therapeutics and complex peptides.

References

-

Chem-Impex International. (n.d.). S-4-Methoxybenzyl-L-penicillamine. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Lehner, A. F., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Toxicology Mechanisms and Methods, 30(9), 687-702. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

NIST. (n.d.). Penicillamine. NIST WebBook. Retrieved from [Link]

-

Robey, M. T., & Brodbelt, J. S. (2008). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1435–1446. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillamine. Retrieved from [Link]

-

Kusz, J., et al. (2012). Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. Journal of the American Society for Mass Spectrometry, 23(4), 723–733. Retrieved from [Link]

Sources

- 1. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to H-β,β-Dimethyl-L-cys(pmeobzl)-OH: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Steric Hindrance and Thiol Protection in Peptide Therapeutics

In the intricate world of peptide science, the deliberate modification of amino acid building blocks is a cornerstone of innovation. H-β,β-Dimethyl-L-cys(pmeobzl)-OH, a non-natural amino acid derivative, represents a powerful tool for medicinal chemists and peptide scientists. This molecule, a derivative of L-penicillamine where the thiol group is protected by a p-methoxybenzyl (pmeobzl) group, offers a unique combination of steric hindrance and orthogonal chemical handleability. Its incorporation into peptide sequences can profoundly influence their conformational dynamics, receptor binding affinity, and metabolic stability, making it a valuable asset in the design of novel peptide-based therapeutics.[1][2]

This technical guide provides a comprehensive overview of H-β,β-Dimethyl-L-cys(pmeobzl)-OH, from its fundamental properties and synthesis to its strategic application in solid-phase peptide synthesis (SPPS) and its impact on drug discovery.

Core Compound Data: H-β,β-Dimethyl-L-cys(pmeobzl)-OH

| Property | Value |

| Chemical Name | (2R)-2-amino-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid |

| Synonyms | H-Pen(pMeOBzl)-OH, S-4-Methoxybenzyl-L-penicillamine, H-Pen(Mob)-OH |

| CAS Number | 387868-34-0[3] |

| Molecular Formula | C13H19NO3S[3] |

| Molecular Weight | 269.36 g/mol [3] |

| Appearance | White to off-white powder[3] |

| Melting Point | 163-171°C |

| Storage | 2-8°C[3] |

Key Suppliers

A curated list of reputable suppliers for H-β,β-Dimethyl-L-cys(pmeobzl)-OH is provided below to facilitate procurement for research and development purposes.

| Supplier | Product Name |

| BLDpharm | (R)-2-Amino-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid |

| Carbolution | H-Pen(pMeOBzl)-OH, 95% |

| BOC Sciences | S-4-Methoxybenzyl-L-penicillamine |

| Kanghua (Shanghai) New Drug Development Co., Ltd. | H-Pen(Mob)-OH |

The Chemistry of H-β,β-Dimethyl-L-cys(pmeobzl)-OH: Synthesis and Properties

The synthesis of H-β,β-Dimethyl-L-cys(pmeobzl)-OH is typically achieved through the S-alkylation of L-penicillamine with p-methoxybenzyl chloride. The thiol group of penicillamine acts as a nucleophile, displacing the chloride from the benzylic position.

Representative Synthesis Protocol: S-alkylation of L-Penicillamine

This protocol is a generalized representation based on standard S-alkylation procedures for cysteine and its derivatives.

Materials:

-

L-Penicillamine

-

p-Methoxybenzyl chloride

-

Sodium hydroxide (or another suitable base)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve L-penicillamine in an aqueous solution of sodium hydroxide at 0°C. The basic conditions deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Slowly add a solution of p-methoxybenzyl chloride in methanol to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

-

The product will precipitate out of the solution. If not, the volume of the aqueous solution can be reduced under vacuum.

-

Collect the precipitate by filtration and wash with cold water and then with diethyl ether.

-

Dry the product under vacuum to yield H-β,β-Dimethyl-L-cys(pmeobzl)-OH as a white solid.

The Strategic Role in Peptide Synthesis

The unique structural features of H-β,β-Dimethyl-L-cys(pmeobzl)-OH—the gem-dimethyl groups at the β-carbon and the acid-labile p-methoxybenzyl protecting group on the sulfur—are central to its utility in peptide synthesis.

Conformational Constraint and Enhanced Stability

The incorporation of a penicillamine residue into a peptide backbone introduces significant steric hindrance due to the gem-dimethyl groups. This steric bulk restricts the conformational freedom of the peptide chain in the vicinity of the residue, often leading to more defined secondary structures. This pre-organization can enhance binding affinity and selectivity for a specific receptor conformation. Furthermore, the dimethyl substitution can increase the peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life.

The p-Methoxybenzyl (pmeobzl) Thiol Protecting Group

The p-methoxybenzyl group is a widely used protecting group for the thiol side chain of cysteine and its derivatives in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[4] Its key advantage lies in its stability to the mildly acidic conditions used for the removal of the N-terminal Boc group, yet it can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the final cleavage step from the resin.[4] This orthogonality is crucial for the stepwise assembly of complex peptides.

Caption: Generalized workflow for incorporating Boc-Pen(pmeobzl)-OH in Boc-SPPS.

Application in Drug Discovery: Case Studies with Vasopressin and Oxytocin Analogs

A prime example of the strategic use of H-β,β-Dimethyl-L-cys(pmeobzl)-OH is in the synthesis of analogs of the neurohypophyseal hormones, vasopressin and oxytocin. These peptide hormones contain a disulfide bridge that is critical for their biological activity. By replacing one or both of the cysteine residues with penicillamine, researchers can modulate the conformational properties of the disulfide-containing ring, leading to analogs with altered receptor binding profiles. For instance, the introduction of penicillamine at position 1 of oxytocin has been shown to convert the natural agonist into a potent antagonist.[2]

The synthesis of these analogs often employs Boc-SPPS, where Boc-Pen(pmeobzl)-OH is a key building block.[1][4] After the linear peptide is assembled on the resin, the final cleavage and deprotection step removes the p-methoxybenzyl group, revealing the free thiol for subsequent oxidative cyclization to form the disulfide bond.

Sources

The Lynchpin of Peptide Synthesis: A Technical Guide to the Solubility and Stability of pMeOBzl-Protected Penicillamine

For Immediate Release

TUCSON, AZ – January 14, 2026 – As the complexity of synthetic peptides in drug discovery continues to grow, a deep understanding of the physicochemical properties of protected amino acid building blocks is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability of p-methoxybenzyl (pMeOBzl)-protected penicillamine, a critical reagent in the synthesis of sterically hindered and conformationally constrained peptides.

Executive Summary

The p-methoxybenzyl (pMeOBzl or PMB) protecting group for the thiol side-chain of penicillamine offers robust protection and strategic advantages in solid-phase peptide synthesis (SPPS).[1] Its stability to the basic conditions required for Nα-Fmoc deprotection and its lability under strong acidic conditions allow for its seamless integration into established orthogonal protection schemes.[1] However, successful incorporation and the prevention of yield-diminishing side reactions are critically dependent on its solubility in common synthesis solvents and its stability throughout the iterative cycles of peptide elongation. This guide elucidates the causality behind experimental choices, provides field-proven insights into optimizing the use of pMeOBzl-protected penicillamine, and offers detailed protocols for its characterization.

The Strategic Importance of pMeOBzl-Protected Penicillamine

Penicillamine, with its gem-dimethyl groups on the β-carbon, introduces significant steric bulk, which can be strategically employed to constrain peptide conformations and enhance metabolic stability.[2][3] The pMeOBzl group provides reliable protection for the nucleophilic thiol, preventing unwanted side reactions such as oxidation and disulfide bond formation during synthesis.[1] This protection is crucial for maintaining the integrity of the peptide chain as it is assembled on the solid support.

Solubility Profile: A Critical Determinant of Synthetic Success

The solubility of a protected amino acid in the solvents used for coupling reactions is a critical factor that directly impacts reaction kinetics and, ultimately, the purity and yield of the final peptide. Poor solubility can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide.

Table 1: Qualitative Solubility of Protected Amino Acids in Common SPPS Solvents

| Solvent | Polarity | General Observations for Protected Amino Acids |

| Dichloromethane (DCM) | Low | Often used in Boc-SPPS; may not be sufficient to solvate larger, more complex protected amino acids.[5] |

| N,N-Dimethylformamide (DMF) | High | A widely used solvent in Fmoc-SPPS with good solvating properties for many protected amino acids.[5][6] However, it can break down to form dimethylamine, which can prematurely remove Fmoc groups.[5] |

| N-Methyl-2-pyrrolidone (NMP) | High | Often considered a superior solvent to DMF for aggregating sequences and for improving coupling yields due to its excellent solvating properties.[5][6] |

| Dimethyl Sulfoxide (DMSO) | High | A very polar solvent, often used as a co-solvent to dissolve "difficult" or sparingly soluble protected peptides.[4][7] |

Experimental Protocol for Determining Solubility

This protocol provides a reliable method for determining the approximate solubility of Nα-Boc-S-pMeOBzl-L-penicillamine in various organic solvents.

Objective: To determine the solubility of Nα-Boc-S-pMeOBzl-L-penicillamine in DMF, NMP, and DCM at room temperature.

Materials:

-

Nα-Boc-S-pMeOBzl-L-penicillamine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system

Procedure:

-

Prepare saturated solutions by adding an excess of Nα-Boc-S-pMeOBzl-L-penicillamine to a known volume of each solvent (e.g., 1 mL) in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved protected amino acid.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for assessing the stability of the protected amino acid.

Conclusion and Future Perspectives

The S-p-methoxybenzyl protecting group is a robust and reliable choice for the thiol side-chain of penicillamine in peptide synthesis. Its well-defined stability profile and orthogonality with common Nα-protecting groups make it a valuable tool for the construction of complex and sterically hindered peptides. While quantitative solubility data requires empirical determination, the protocols outlined in this guide provide a clear path for researchers to generate this critical information. A thorough understanding and proactive characterization of both the solubility and stability of pMeOBzl-protected penicillamine are essential for the efficient and successful synthesis of novel peptide-based therapeutics.

References

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- BenchChem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).

- Alfa Chemistry. Analysis And Detection Of Protected Amino Acids.

- Rustler, K., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Jones, L. M., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Journal of Pharmaceutical Sciences, 107(10), 2349-2376.

- Haber, J., et al. (2017). Mass Spectrometry Methods for Measuring Protein Stability. PubMed Central.

- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

- Sayers, J., et al. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry.

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- AAPPTec. Solvents for Solid Phase Peptide Synthesis.

- Tiegs, F., et al. (2019). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617.

- Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis.

- AAPPTec.

- van Vliet, D., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- Ho, W. K., et al. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 57(5), 416-424.

- BOC Sciences. (2024).

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Zheng, C., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15082-15085.

- BenchChem. (2025). The Strategic Application of Boc-S-4-methoxybenzyl-L-penicillamine in Peptide-Based Drug Discovery.

- Albericio, F., et al. (2022).

- Kimura, T., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 42(6), 550-557.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Li, Y. M., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis.

- Hunt, J. T., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research, 42(3), 249-258.

- BenchChem. (2025). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.

- Zheng, C., et al. (2015).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sterically Hindered Cysteine Analogues in Peptide Chemistry

Abstract: The chemical synthesis of large peptides and proteins via Native Chemical Ligation (NCL) has revolutionized protein science and drug development. However, the scope of traditional NCL is often hampered by slow reaction kinetics and poor yields at sterically hindered ligation junctions, such as those involving β-branched amino acids like Valine, Isoleucine, and the unique cyclic structure of Proline. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced strategies employing sterically hindered cysteine analogues to overcome these challenges. We delve into the synthesis, unique physicochemical properties, and strategic applications of key analogues including Penicillamine (Pen), Selenocysteine (Sec), and Thioproline (Thp). This guide offers field-proven insights, detailed step-by-step experimental protocols, and mechanistic diagrams to empower scientists in the synthesis of previously intractable protein targets.

The Challenge of Steric Hindrance in Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the chemoselective joining of two unprotected peptide fragments. The reaction proceeds via a transthioesterification between a C-terminal peptide thioester and the thiol side chain of an N-terminal cysteine residue. This is followed by a spontaneous and irreversible S-to-N acyl shift, which forms a native peptide bond at the ligation site.[1]

The efficiency of NCL is highly dependent on the steric environment of the reacting termini. When the C-terminal residue of the thioester is a β-branched amino acid (Val, Ile) or the N-terminal residue is sterically demanding, the initial transthioesterification and subsequent S-to-N acyl shift can be severely impeded.[2] This often results in the accumulation of the thioester-linked intermediate or complete failure of the ligation, creating a significant bottleneck in the synthesis of many complex protein targets.[3]

To address this fundamental limitation, the field has evolved beyond canonical cysteine, developing a suite of cysteine analogues that modulate reactivity and geometry to facilitate ligation at these challenging junctions. This guide focuses on the most impactful of these analogues.

}

Figure 1: Mechanism of Native Chemical Ligation (NCL).

Penicillamine (Pen): Leveraging Steric Bulk for Conformational Control

Penicillamine (Pen), or β,β-dimethylcysteine, is a sterically hindered analogue of cysteine. The gem-dimethyl group on its β-carbon introduces significant steric bulk, which has profound effects on both ligation chemistry and the resulting peptide's properties.[4]

2.1. Physicochemical Properties and Rationale for Use

The primary driver for using Penicillamine is to introduce conformational constraints. The steric hindrance from the gem-dimethyl groups can restrict the rotational freedom around the peptide backbone, influencing secondary structure.[5] This property has been exploited to enhance the biological activity and stability of therapeutic peptides.[5][6] Furthermore, the steric bulk can be used as a synthetic tool to direct disulfide bond formation in peptides with multiple cysteine residues, favoring the formation of mixed Cys-Pen disulfides.[7]

In the context of ligation, Penicillamine--based ligation has been shown to be effective and tolerant of steric hindrance at either terminus of the ligating peptides.[8]

| Property | Cysteine (Cys) | Penicillamine (Pen) | Reference |

| Structure | β-thiol-α-amino acid | β,β-dimethyl-β-thiol-α-amino acid | [4] |

| β-Carbon Substitution | Two Protons | Two Methyl Groups | [4] |

| pKa (Thiol Group) | ~8.3 | 10.5 | [9] |

| Key Application | Native Chemical Ligation | Conformational constraint, directed disulfide pairing, hindered ligation | [5][7] |

Table 1: Comparative Properties of Cysteine and Penicillamine.

2.2. Experimental Protocol: SPPS Incorporation of Fmoc-Pen(Trt)-OH

The incorporation of Penicillamine into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is analogous to that of standard cysteine, utilizing the commercially available Fmoc-Pen(Trt)-OH building block.[3][4] The trityl (Trt) group provides robust, acid-labile protection for the thiol side chain.[10]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-Pen(Trt)-OH

-

Other required Fmoc-amino acids

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Pen(Trt)-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. Due to the steric bulk of Penicillamine, a double coupling may be necessary to ensure complete reaction.[11]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

}

Figure 2: Fmoc-SPPS Cycle for Peptide Synthesis.

Selenocysteine (Sec): Enhancing Reactivity to Overcome Steric Barriers

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a powerful tool for chemical protein synthesis. Replacing the sulfur atom of cysteine with selenium results in a lower pKa of the side chain (~5.2 vs. ~8.3) and significantly increased nucleophilicity. This enhanced reactivity is the key to its utility in overcoming sterically hindered ligations.

3.1. Diselenide-Selenoester Ligation (DSL)

The enhanced reactivity of selenium is harnessed in Diselenide-Selenoester Ligation (DSL). This technique involves the reaction between a peptide bearing an N-terminal selenocysteine (in its oxidized, diselenide form) and a C-terminal peptide selenoester.[8]

Key Advantages of DSL:

-

Rapid Kinetics: DSL reactions are often complete within minutes, even at highly hindered junctions where traditional NCL might take over 24 hours or fail completely.[8]

-

Additive-Free: Unlike many NCL reactions that require thiol catalysts like 4-mercaptophenylacetic acid (MPAA), DSL can often proceed efficiently without additives.

-

Broad pH Range: The reaction is effective across a wide pH range (pH 3-7).[8] The ability to perform ligations at lower pH can suppress side reactions like thioester hydrolysis.

-

Chemoselective Deselenization: A crucial advantage is the ability to chemoselectively remove the selenium atom post-ligation to generate an alanine residue, using mild radical-based conditions that do not affect native cysteine residues elsewhere in the protein.[10] This makes Sec a "traceless" auxiliary for ligation at alanine sites.

3.2. Experimental Protocol: Selenocysteine-Mediated Ligation

This protocol outlines a typical two-component DSL reaction followed by deselenization.

Materials:

-

Peptide 1: C-terminal selenoester (e.g., -CO-SeCH₂CH₂CO-Leu-NH₂)

-

Peptide 2: N-terminal Selenocysteine (as a diselenide dimer)

-

Ligation Buffer: 6 M Guanidine HCl, 200 mM Phosphate buffer, pH 7.0

-

Deselenization Reagents: TCEP (tris(2-carboxyethyl)phosphine), VA-044 (radical initiator), Glutathione

-

Solvents: Acetonitrile, Water

Protocol:

-

Peptide Preparation: Synthesize Peptide 1 as a C-terminal selenoester and Peptide 2 with an N-terminal Sec residue using established SPPS methods. Purify both peptides by RP-HPLC. The N-terminal Sec peptide will naturally form a diselenide dimer upon air oxidation.

-

Diselenide-Selenoester Ligation (DSL):

-

Dissolve the Peptide 2 diselenide dimer and the Peptide 1 selenoester in the ligation buffer to a final concentration of 1-2 mM each.

-

Stir the reaction at room temperature, monitoring progress by LC-MS. The ligation is typically complete within 10-30 minutes.[8]

-

-

One-Pot Deselenization to Alanine:

-

To the completed ligation mixture, add TCEP (30 eq.) to reduce any remaining diselenides.

-

Add glutathione (100 eq.) and the radical initiator VA-044 (30 eq.).

-

Incubate the reaction at 37-42 °C for 4-6 hours.

-

-

Purification: Purify the final full-length protein product, now containing an alanine at the ligation site, by RP-HPLC.

}

Figure 3: Workflow for DSL followed by Deselenization.

Thioproline (Thp): Unlocking the Proline Ligation Challenge

Ligation at N-terminal proline is one of the most challenging transformations in peptide chemistry due to the secondary amine's poor nucleophilicity and the steric hindrance it imposes. The use of 4-mercaptoproline (Thioproline) as a cysteine surrogate provides a viable pathway to forge this difficult peptide bond.

4.1. Synthesis and On-Resin Incorporation

The synthesis of protected mercaptoproline monomers for SPPS is a multi-step and costly process.[4] A more efficient and economical strategy is to perform "proline editing" directly on the resin-bound peptide.[3] This method converts an easily incorporated N-terminal hydroxyproline into the required mercaptoproline at the end of the synthesis.

On-Resin Synthesis of N-terminal 4R-mercaptoproline: [3][8]

-

SPPS: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide), incorporating Boc-4R-hydroxyproline as the N-terminal residue.

-

Activation: Treat the resin-bound peptide with PPh₃ and CBr₄ in DCM to convert the hydroxyl group to a 4S-bromo group.

-

Nucleophilic Substitution: Perform an Sₙ2 reaction by treating the brominated peptide-resin with potassium thioacetate (KSAc) and 18-crown-6 in anhydrous DMF. This displaces the bromide with a thioacetate group, with inversion of stereochemistry.

-

Thiolysis: Treat the resin with methanolic sodium thiomethoxide to remove the acetyl protecting group from the thiol.

-

Cleavage: Cleave the peptide from the resin using a standard TFA cocktail to yield the final peptide with an N-terminal 4R-mercaptoproline.

4.2. Ligation and Catalysis

Even with a mercaptoproline N-terminus, the S->N acyl shift can be slow, leading to the accumulation of the transthioesterification intermediate.[3] This is because the bicyclic zwitterionic tetrahedral intermediate has a low barrier for reversion to the thioester. To overcome this, a buffer capable of general acid/base catalysis is required to promote the forward reaction.

Ligation Protocol for Thioproline: [3]

-

Ligation Buffer: 2 M Imidazole, 6 M Guanidine HCl, 100 mM Phosphate, pH 6.8.

-

Procedure:

-

Dissolve the peptide thioester and the purified N-terminal mercaptoproline peptide in the imidazole-containing ligation buffer.

-

The high concentration of imidazole acts as a catalyst, facilitating the S->N acyl transfer.

-

Monitor the reaction by LC-MS.

-

After ligation, the mercaptoproline can be desulfurized to a native proline residue using a radical-based desulfurization protocol similar to that described for selenocysteine.

-

}

Figure 4: On-Resin Proline Editing Workflow.

Conclusion and Future Outlook

Sterically hindered cysteine analogues have become indispensable tools in modern peptide chemistry. Penicillamine offers unique control over peptide conformation, while selenocysteine provides a dramatic rate enhancement for sluggish ligations, with the added benefit of traceless conversion to alanine. Thioproline, combined with on-resin synthesis strategies and tailored catalytic conditions, has finally unlocked the notoriously difficult proline ligation junction. By understanding the distinct properties and applications of these analogues, researchers can design more effective synthetic routes to complex and high-value protein targets. The continued development of novel analogues and ligation auxiliaries promises to further expand the capabilities of chemical protein synthesis, enabling the exploration of new frontiers in drug discovery, chemical biology, and materials science.

References

-

Reay, A. J., et al. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. PubMed. Available at: [Link]

-

Mitchell, N. J., et al. (2021). Rapid one-pot iterative diselenide–selenoester ligation using a novel coumarin-based photolabile protecting group. National Institutes of Health. Available at: [Link]

-

Lussier, A., et al. (2018). Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations. National Institutes of Health. Available at: [Link]

-

Malins, L. R. & Payne, R. J. (2014). Selenocysteine-Mediated Native Chemical Ligation. ResearchGate. Available at: [Link]

-

Raines Lab. Supporting Information: Selenocysteine in Native Chemical Ligation and Expressed Protein Ligation. Available at: [Link]

-

Sayers, J. & Payne, R. J. (2018). The Chemical Synthesis of Site-Specifically Modified Proteins Via Diselenide-Selenoester Ligation. PubMed. Available at: [Link]

-

Wikipedia. Native chemical ligation. Available at: [Link]

-

Dery, S., et al. (2020). Diselenide-selenoester ligation in the chemical synthesis of proteins. ResearchGate. Available at: [Link]

-

Lukszo, J., et al. (1994). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. PubMed. Available at: [Link]

-

Melnyk, O., et al. (2019). Electrostatic Assistance of 4-Mercaptophenylacetic acid catalyzed Native Chemical Ligation. ChemRxiv. Available at: [Link]

-

Wan, X.-C., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. PubMed. Available at: [Link]

-

Zhang, W., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. Available at: [Link]

-

Bofill, J. M., et al. (2004). Convergent Synthesis of Thioether Containing Peptides. National Institutes of Health. Available at: [Link]

-

Raz, R. & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. PubMed. Available at: [Link]

-

Clark, R. J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. Available at: [Link]

-

Al-Majed, A. A. (2005). Penicillamine: Physical Profile. ResearchGate. Available at: [Link]

-

Mutter, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Kompella, S. N., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. National Institutes of Health. Available at: [Link]

-

Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

-

Sarma, B. K., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Available at: [Link]

-

Xiao, Y., et al. (2023). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

Wünsch, E. (Ed.). (2002). Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

-

Ramkisson, S. (2019). Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]

-

Nielsen, D. B. & Hoeg-Jensen, T. (2012). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. National Institutes of Health. Available at: [Link]

Sources

- 1. blog.mblintl.com [blog.mblintl.com]

- 2. N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. [PDF] N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Strategic Application of β,β-Dimethylcysteine in Peptidomimetic Drug Design

Abstract

The rational design of peptidomimetics represents a cornerstone of modern drug discovery, aiming to harness the high potency and selectivity of native peptides while overcoming their inherent pharmacokinetic limitations. This in-depth technical guide explores the profound potential of β,β-dimethylcysteine, also known as penicillamine, as a strategic building block in the synthesis of next-generation peptide-based therapeutics. We will delve into the nuanced interplay of conformational constraint, enhanced proteolytic stability, and directed disulfide bridging afforded by this unique non-proteinogenic amino acid. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of β,β-dimethylcysteine to engineer highly structured, stable, and potent peptidomimetics. We will provide not only the theoretical underpinnings but also actionable experimental protocols and insightful case studies to empower the reader in their drug discovery endeavors.

The Rationale for β,β-Dimethylcysteine in Peptidomimetic Design: Beyond a Simple Cysteine Analog

Peptides are exquisite signaling molecules, yet their therapeutic translation is often hampered by poor metabolic stability and conformational flexibility, which can lead to diminished receptor affinity and selectivity.[1] Peptidomimetic strategies aim to address these shortcomings by introducing modifications that engender more drug-like properties. β,β-Dimethylcysteine, a structural analog of cysteine with two methyl groups on the β-carbon, has emerged as a powerful tool in this endeavor.[2]

The gem-dimethyl substitution at the β-carbon is the key to its unique utility, imparting two critical features:

-

Enhanced Proteolytic Resistance: The gem-dimethyl groups act as a steric shield, hindering the approach of proteases that would typically cleave the peptide backbone.[1][4] Peptides incorporating β,β-dimethylcysteine have demonstrated significantly improved stability in biological matrices such as serum.[4] This increased half-life is a critical attribute for the development of viable therapeutic candidates.

Synthesis and Incorporation of β,β-Dimethylcysteine into Peptides: A Practical Guide

The integration of β,β-dimethylcysteine into a peptide sequence is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The commercially available, orthogonally protected building block, Fmoc-Pen(Trt)-OH , is the reagent of choice for this purpose.[5]

Synthesis of the Building Block: Fmoc-Pen(Trt)-OH

The synthesis of Fmoc-D/L-Pen(Trt)-OH is a two-step process involving the protection of the α-amino and thiol functionalities of penicillamine.[3]

Step 1: N-α-Fmoc Protection D- or L-penicillamine is reacted with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base, such as sodium carbonate, at a controlled pH (typically 8-9) to yield Fmoc-Pen-OH.

Step 2: S-Trityl Protection The thiol group of Fmoc-Pen-OH is then protected with a trityl (Trt) group by reacting it with trityl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).[3] The bulky and acid-labile trityl group provides excellent protection for the reactive thiol during peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-Pen(Trt)-OH

The following is a generalized protocol for the incorporation of Fmoc-Pen(Trt)-OH into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Experimental Protocol: SPPS Cycle for β,β-Dimethylcysteine Incorporation

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment to ensure complete removal of the Fmoc group from the N-terminus of the peptide-resin.[6]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-Pen(Trt)-OH:

-

In a separate vessel, pre-activate Fmoc-Pen(Trt)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent. Due to the steric hindrance of the gem-dimethyl and trityl groups, a potent coupling reagent is recommended.[3]

-

Recommended Coupling Reagents: Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[6]

-

Dissolve Fmoc-Pen(Trt)-OH and the coupling reagent (2.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2 minutes.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

-

Coupling Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test. A negative test (resin remains colorless) indicates complete coupling. If the test is positive (blue/purple resin), the coupling step should be repeated.[6]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups, including the trityl group from the penicillamine residue. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide can then be purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

Caption: Workflow for the incorporation of Fmoc-Pen(Trt)-OH via SPPS.

Impact on Peptide Properties: Case Studies and Quantitative Data